![molecular formula C7H10N4O2S B14497576 N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide CAS No. 63788-64-7](/img/structure/B14497576.png)
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride, followed by reaction with hydrazine hydrate . The detailed steps are as follows:
Step 1: Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with acetic anhydride to yield ethyl 2-acetamido-4-methylthiazole-5-carboxylate.
Step 2: The resulting compound is then reacted with hydrazine hydrate to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
科学的研究の応用
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, thereby disrupting key biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms .
類似化合物との比較
Similar Compounds
N-[5-(Hydrazinecarbonyl)pyridin-3-yl]acetamide: Similar in structure but with a pyridine ring instead of a thiazole ring.
N-[5-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-yl]acetamide: Contains additional functional groups that enhance its biological activity.
Uniqueness
N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
63788-64-7 |
|---|---|
分子式 |
C7H10N4O2S |
分子量 |
214.25 g/mol |
IUPAC名 |
N-[5-(hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10N4O2S/c1-3-5(6(13)11-8)14-7(9-3)10-4(2)12/h8H2,1-2H3,(H,11,13)(H,9,10,12) |
InChIキー |
DYCWEMVKEJBCFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


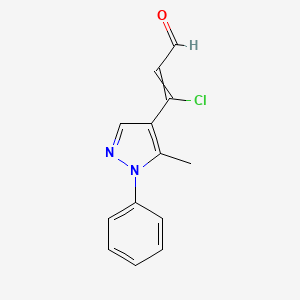

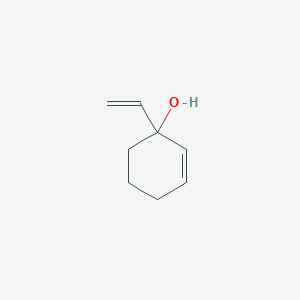
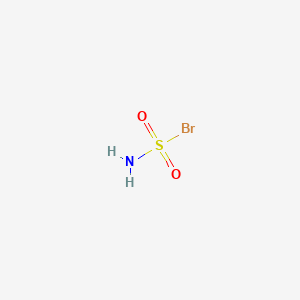
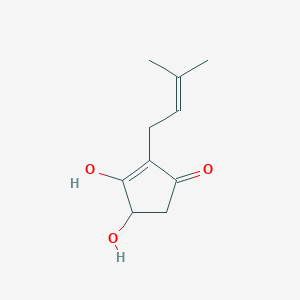
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
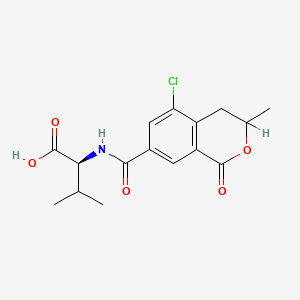
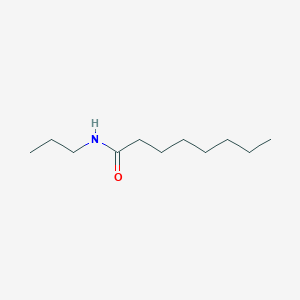
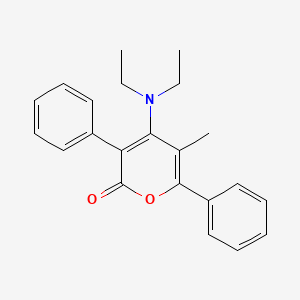

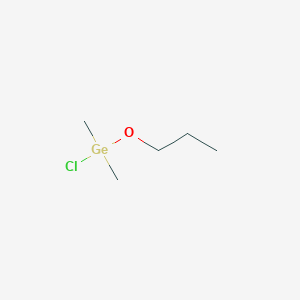
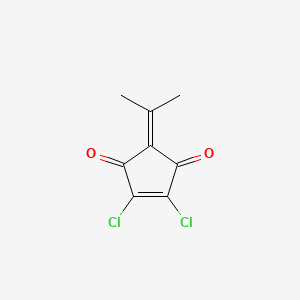
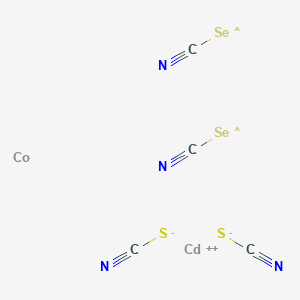
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
